molecular formula C10H11BrN4O5 B613785 8-Bromoinosine CAS No. 55627-73-1

8-Bromoinosine

Cat. No.: B613785
CAS No.: 55627-73-1
M. Wt: 347.12 g/mol
InChI Key: XCAXTILLADBPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

8-Bromoinosine interacts with various enzymes, proteins, and other biomolecules. It is used in the synthetic preparation of bromo-adenosine and bromo-guanosine derivatives via microwave-mediated regioselective and chemoselective bromination of adenosine, inosine, and guanosine derivatives . The nature of these interactions is largely dependent on the specific biochemical reactions in which this compound is involved .

Cellular Effects

It is known that brominated derivatives of cyclic adenosine monophosphate (cAMP), such as 8-Bromoadenosine 3’,5’-cyclic monophosphate, can influence cell function by activating cAMP-dependent protein kinase . This suggests that this compound may also have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that brominated derivatives of purine nucleobases can influence the reactivity of inosine, potentially affecting its ability to form glycosylated products . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is chemically stable and does not require special care during handling or shipment . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is likely involved in the purine metabolism pathway, given its structural similarity to inosine

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromoinosine can be synthesized through the bromination of inosine. One common method involves the use of bromine in an aqueous solution, where inosine is treated with bromine at a controlled temperature to yield this compound . Another method involves the use of 8-bromo-2’,3’,5’-triacetate inosine as a starting material, which undergoes deacetylation to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoinosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 8-substituted inosine derivatives, while oxidation and reduction reactions can produce different purine ring-modified compounds .

Comparison with Similar Compounds

Uniqueness of 8-Bromoinosine: Its ability to modulate various cellular processes makes it a valuable tool in both basic and applied research .

Properties

IUPAC Name

8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXTILLADBPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970968
Record name 8-Bromo-9-pentofuranosyl-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55627-73-1
Record name 8-Bromoinosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Bromo-9-pentofuranosyl-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoinosine
Reactant of Route 2
Reactant of Route 2
8-Bromoinosine
Reactant of Route 3
8-Bromoinosine
Reactant of Route 4
Reactant of Route 4
8-Bromoinosine
Reactant of Route 5
Reactant of Route 5
8-Bromoinosine
Reactant of Route 6
8-Bromoinosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.